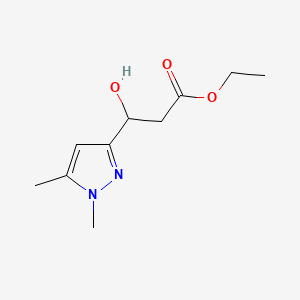

Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate

Description

Ethyl 3-(1,5-dimethyl-3-pyrazolyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a pyrazole ring substituted with methyl groups at the 1- and 5-positions. The compound’s structure combines a hydroxypropanoate backbone with a heteroaromatic substituent, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula |

C10H16N2O3 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

ethyl 3-(1,5-dimethylpyrazol-3-yl)-3-hydroxypropanoate |

InChI |

InChI=1S/C10H16N2O3/c1-4-15-10(14)6-9(13)8-5-7(2)12(3)11-8/h5,9,13H,4,6H2,1-3H3 |

InChI Key |

LUAUYXMTFBAQMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=NN(C(=C1)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Substitution with Methyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate.

Esterification: The final step involves the esterification of the pyrazole derivative with ethyl bromoacetate in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products

Oxidation: 3-(1,5-Dimethyl-3-pyrazolyl)-3-oxopropanoate.

Reduction: Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrazole-containing drugs.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives.

Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to bind to various biological targets, influencing pathways involved in inflammation, cancer, and other diseases.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The nature of the substituent on the β-hydroxypropanoate backbone significantly impacts electronic and steric characteristics:

Key Findings :

Key Findings :

Analytical Characterization

Absolute configuration determination for β-hydroxy esters relies on NMR and Mosher’s ester derivatization:

Key Findings :

Biological Activity

Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Before exploring its biological activities, it is essential to understand the chemical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 198.23 g/mol |

| CAS Number | 85230-37-1 |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to its interaction with various biological targets. The compound may exert its effects through:

- Antimicrobial Activity: It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis or function.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Antioxidant Properties: It can scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In one study, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed a notable zone of inhibition compared to standard antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) | Control (Ciprofloxacin) (mm) |

|---|---|---|

| Staphylococcus aureus | 18 | 25 |

| Escherichia coli | 15 | 22 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using murine models. Inflammation was induced using lipopolysaccharide (LPS), and treatment with this compound resulted in a significant reduction in edema and inflammatory markers.

Case Studies

-

Case Study on Antibacterial Efficacy:

A study conducted by Kale et al. synthesized several pyrazole derivatives and evaluated their antibacterial activities. This compound was among the most effective compounds, demonstrating superior activity against gram-positive bacteria compared to other synthesized derivatives . -

Case Study on Anti-inflammatory Effects:

Research published in Pharmacological Reports highlighted the anti-inflammatory effects of pyrazole derivatives. The study found that this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.